Methyl 4-hydroxynicotinate
Description
Historical Context and Evolution of Nicotinate (B505614) Research
The study of nicotinates is intrinsically linked to the history of nicotinic acid (niacin or vitamin B3). First synthesized in 1867 through the oxidation of nicotine (B1678760), the biological significance of nicotinic acid was not understood for many decades. wikipedia.org Research in the early 20th century established its role in preventing pellagra, a deficiency disease. researchgate.net This discovery spurred extensive investigation into the chemistry and biological functions of nicotinic acid and its derivatives, known as nicotinates.
Initially, research focused on its role as a vitamin and its metabolic pathways. researchgate.net Over time, the scope of nicotinate research expanded significantly. Industrial synthesis methods were developed, primarily involving the oxidation of 3-methylpyridine (B133936) (3-picoline). wikipedia.orgresearchgate.net Scientists began to explore the broader chemical reactivity of the pyridine (B92270) ring and its derivatives, leading to the synthesis of a vast array of substituted nicotinates for various applications beyond nutrition.
Significance of Hydroxylated Nicotinates in Contemporary Chemical Biology and Materials Science
The introduction of hydroxyl groups onto the nicotinate scaffold, creating hydroxylated nicotinates, has opened new avenues in research. These compounds serve as crucial intermediates and building blocks in several scientific fields.
In chemical biology and medicinal chemistry , hydroxylated nicotinates are key components in the synthesis of biologically active molecules. For instance, 6-hydroxynicotinic acid is a vital precursor in the production of neonicotinoid insecticides, a major class of crop protection agents. nih.gov The enzymatic processes for producing 6-hydroxynicotinic acid from nicotinic acid are a subject of significant study, often employing microorganisms in biotransformation routes for greener synthesis. nih.govpnas.org Furthermore, derivatives of hydroxylated nicotinates are investigated for their potential as therapeutic agents, including inhibitors of enzymes like SIRT2, which are targets for treating neurodegenerative diseases and cancer. researchgate.net
In materials science , the functional groups of hydroxylated nicotinates make them suitable ligands for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com These materials have potential applications in catalysis, gas storage, and sensing due to their defined porous structures. The pyridine nitrogen and the hydroxyl group can coordinate with metal ions, enabling the construction of complex, functional supramolecular architectures. mdpi.comresearchgate.net
Structural Framework of Methyl 4-Hydroxynicotinate and its Research Relevance
This compound is a solid, typically appearing as a white to off-white substance. cookechem.com Its molecular structure consists of a pyridine ring substituted at the 3-position with a methyl carboxylate group (-COOCH₃) and at the 4-position with a hydroxyl group (-OH). nih.govbldpharm.com This compound can exist in tautomeric forms, including the 4-pyridone structure. prepchem.com
The research relevance of this compound stems directly from its bifunctional nature. The hydroxyl group can undergo reactions such as etherification and esterification, while the methyl ester group can be hydrolyzed to a carboxylic acid or converted to an amide. researchgate.net The pyridine ring itself can participate in various organic reactions. This chemical versatility allows it to be used as a starting material for constructing more complex, multi-functional molecules for applications in pharmaceuticals and materials science. researchgate.netorgsyn.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 67367-24-2 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol cookechem.combldpharm.com |
| Appearance | White to off-white solid cookechem.com |
| IUPAC Name | This compound sigmaaldrich.com |
| SMILES | COC(=O)C1=C(O)C=CN=C1 |
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is primarily focused on its application as a chemical intermediate. Key areas include:
Synthesis of Natural Products and Alkaloids: It is used as a reagent in the laboratory synthesis of compounds like Trigonelline, an alkaloid found in coffee and fenugreek. cookechem.com
Medicinal Chemistry: The compound serves as a scaffold for building larger molecules with potential therapeutic value. For example, it is a precursor in the synthesis of novel SIRT2 inhibitors. researchgate.net
Cycloaddition Reactions: The oxidopyridinium ion derived from related hydroxynicotinate esters is a key component in (4+3) cycloaddition reactions, a powerful method for constructing seven-membered rings, which are core structures in several complex natural products. orgsyn.orgumsl.edu
Organic Synthesis: It is used in various synthetic routes to create substituted pyridines. For example, it can be converted to its corresponding amide, 4-hydroxynicotinamide, through ammonolysis. researchgate.net
Table 2: Spectroscopic Data for this compound and Related Isomers
| Compound | ¹H NMR Data | ¹³C NMR Data | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (m/z) |
|---|---|---|---|---|
| Methyl 5-hydroxynicotinate | Data available from sources like SpectraBase. nih.gov | Data available from sources like SpectraBase. nih.gov | KBr WAFER technique data available. nih.gov | GC-MS: 153, 122 nih.gov |
| Methyl 6-hydroxynicotinate | Data available in scientific literature. | Data available in scientific literature. | Data available in scientific literature. | Data available in scientific literature. |
| 7-hydroxy-4-methyl coumarin | δH (pyrone ring) signal reported around 6.1-6.9 ppm. researchgate.net | Data available in scientific literature. | Carbonyl group υ(C=O) reported at 1688 cm⁻¹. researchgate.net | Data available in scientific literature. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-4-8-3-2-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXKOZLARNEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986646 | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67367-25-3, 67367-24-2 | |
| Record name | Methyl 1,4-dihydro-4-oxo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67367-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30986646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-hydroxynicotinate | |
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Chemical Reactivity and Transformation Mechanisms of Methyl 4 Hydroxynicotinate and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the pyridine (B92270) ring in methyl 4-hydroxynicotinate towards substitution reactions is dictated by the electronic properties of its substituents. The hydroxyl group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack, primarily at the ortho positions (3 and 5). Conversely, the electron-withdrawing methoxycarbonyl group at the 3-position deactivates the ring. In an acidic medium, the pyridine nitrogen is protonated, further deactivating the ring towards electrophiles. chemicalbook.com
Nucleophilic substitution reactions on the pyridine ring are also possible, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group. mhmedical.comrammohancollege.ac.in These reactions involve the attack of a nucleophile, an electron-rich species, on an electrophilic carbon center, leading to the displacement of a leaving group. mhmedical.comlibretexts.org The efficiency of such reactions depends on the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent used. rammohancollege.ac.in For instance, reactions of hydroxynicotinates with electrophiles under Mitsunobu conditions can lead to the formation of ethers.
Cycloaddition Reactions Involving Pyridinium (B92312) Ions
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems in a stereocontrolled manner. oregonstate.eduresearchgate.net For this compound and its analogues, these reactions typically proceed via the formation of N-substituted oxidopyridinium ions, which act as three-atom or five-atom components in cycloadditions.
The (4+3)-cycloaddition reaction is an effective method for synthesizing seven-membered rings. uq.edu.auumsl.edu In the context of this compound analogues, N-alkylation, such as N-methylation, followed by deprotonation with a base like triethylamine, generates an N-alkyl oxidopyridinium ion. uq.edu.aunih.gov This intermediate, which can be described as a vinylogous carbamate (B1207046), serves as a three-atom oxyallyl cation component that readily reacts with four-atom dienes. uq.edu.au
These reactions often proceed in good to excellent yields, providing rapid access to 7-azabicyclo[4.3.1]decane and related bicyclic nitrogenous frameworks that resemble the core structures of various natural alkaloids. uq.edu.aunih.gov The reaction's driving force is partly attributed to the formation of a stable vinylogous carbamate in the product. uq.edu.au Studies have shown that various N-alkyl and even N-acyl groups can be used, although bulkier substituents may require optimization of reaction conditions to achieve high yields. umsl.eduumsl.eduemerging-researchers.org
| Oxidopyridinium Ion Precursor | Diene | Yield | Product Structure |
|---|---|---|---|
| N-methylated methyl 5-hydroxynicotinate | 1,3-Butadiene | 85% | (4+3) cycloadduct |
| N-methylated methyl 5-hydroxynicotinate | Isoprene | 96% | (4+3) cycloadduct |
| N-methylated methyl 5-hydroxynicotinate | 2,3-Dimethyl-1,3-butadiene | 99% | (4+3) cycloadduct |
Connecting the oxidopyridinium betaine (B1666868) to a dipolarophile via a molecular tether makes the cycloaddition an entropically favorable intramolecular process. rsc.org This strategy is exceptionally powerful for the stereoselective construction of complex, bridged polycyclic nitrogenous frameworks. oregonstate.eduresearchgate.netresearchgate.net For example, N-alkylation of a hydroxynicotinate ester with an electrophile that also contains a diene functionality produces a salt that, upon heating in the presence of a base, undergoes an intramolecular (4+3) cycloaddition. researchgate.netumsystem.edu
This approach has been successfully employed to synthesize the tricyclic ABC ring system and even the tetracyclic ABCE ring system of the complex alkaloid daphnicyclidin A. umsystem.edu The length and nature of the tether connecting the pyridinium ion and the diene are crucial for the success of the reaction. While three-carbon tethers have been extensively studied, the synthesis of substrates with more challenging two-carbon tethers has also been achieved, leading directly to the core structures of intricate natural products. researchgate.netumsystem.edu These methods create multiple rings and stereocenters in a single transformation, showcasing the efficiency of intramolecular cycloaddition strategies. oregonstate.eduresearchgate.net
The outcomes of cycloaddition reactions are highly dependent on regiochemical and stereochemical control. In the (4+3)-cycloadditions of N-alkyl oxidopyridinium ions, excellent regioselectivity is often observed, particularly with substituted dienes. uq.edu.aunih.gov Density Functional Theory (DFT) calculations support a concerted mechanism where the more electron-rich terminus of the diene adds to the more electrophilic C2 (iminium) carbon of the oxidopyridinium ion. uq.edu.au
While regioselectivity is typically high, achieving high diastereoselectivity (endo/exo selectivity) has been a greater challenge. nsf.gov For many 4-substituted 1,3-butadienes, the reaction yields a roughly 1:1 mixture of endo and exo diastereomers. nsf.gov However, high levels of endo selectivity can be achieved by placing a sterically demanding directing group, such as a 2-trialkylsilyl substituent, on the diene. nsf.gov This substituent sterically disfavors the exo transition state, leading to the preferential formation of the endo cycloadduct. In intramolecular cycloadditions, predictable levels of diastereoselectivity and regioselectivity can be achieved, which are often attributed to the minimization of steric and torsional strain in the resulting polycyclic products. oregonstate.eduresearchgate.net The reactions are often reversible and stereospecific with respect to the geometry of the dipolarophile. oregonstate.edu
| Diene | Regioselectivity | Endo:Exo Ratio | Yield |
|---|---|---|---|
| (E)-1,3-Pentadiene | >95:5 | 52:48 | 88% |
| (E)-4-Methyl-1,3-pentadiene | >95:5 | 48:52 | 84% |
| 2-(Triethylsilyl)-1,3-butadiene | >95:5 | >95:5 | 85% |
Oxidative Transformations and Decarboxylation Pathways
Hydroxynicotinic acid derivatives can undergo oxidative transformations, most notably oxidative decarboxylation, a key reaction in various metabolic pathways. wikipedia.orgnih.gov In biological systems, this reaction is often catalyzed by flavin-dependent monooxygenases. For instance, 6-hydroxynicotinate 3-monooxygenase, an FAD-dependent enzyme, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate to 2,5-dihydroxypyridine (B106003). acs.orgasm.org This process involves the formal hydroxylation of the aromatic ring, which facilitates the subsequent loss of the carboxyl group as carbon dioxide. acs.org
The proposed mechanism involves the attack of a flavin peroxide intermediate on the pyridine ring, forming a dearomatized arenium ion. acs.org Deprotonation and subsequent decarboxylation, driven by the re-establishment of aromaticity, yield the dihydroxypyridine product. acs.org Similar non-enzymatic decarboxylative transformations can be achieved through chemical methods, such as radical-based protocols, which provide pathways to functionalize pyridine rings by replacing a carboxylic acid group. acs.orgacs.orgorganic-chemistry.org
Proton Transfer Dynamics and Tautomerism Studies
Hydroxypyridines, including the core of this compound, exist in a dynamic equilibrium between tautomeric forms. rsc.org Tautomerism involves the migration of a proton, and for 4-hydroxypyridine (B47283), this occurs between the hydroxyl oxygen and the ring nitrogen, resulting in an equilibrium between the neutral 4-hydroxypyridine (enol) form and a zwitterionic 4-pyridone (keto) form. sid.ir This process is a fundamental example of prototropic tautomerism. nih.gov
The position of this equilibrium is sensitive to the molecular environment, including the solvent. researchgate.net The study of such tautomeric systems is crucial as they serve as models for proton transfer processes in more complex biological molecules, such as DNA base pairs. rsc.org Advanced spectroscopic techniques, like resonant inelastic X-ray scattering (RIXS), can be used to probe the electronic structure of individual tautomers even within an equilibrium mixture in solution, providing insights into orbital polarization and hydrogen bonding at the proton-transfer site. nih.gov The interconversion between tautomers proceeds over a small potential energy barrier, allowing for a dynamic equilibrium to be established. rsc.org
Reactivity in Diverse Solvent Systems and Reaction Conditions
The chemical behavior of this compound and its analogues is profoundly influenced by the surrounding solvent system and the specific reaction conditions employed. The inherent tautomeric nature of the 4-hydroxypyridine core is central to understanding its reactivity. This compound exists in a dynamic equilibrium between the hydroxy-aromatic form (this compound) and the keto-pyridone form (Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate). The position of this equilibrium, and consequently the dominant reactive pathway, is highly dependent on the polarity of the solvent.
Tautomeric Equilibrium and Solvent Polarity
The two tautomeric forms of this compound possess distinct electronic properties and nucleophilic sites. The pyridone tautomer is significantly more polar than the hydroxypyridine form. As a result, the equilibrium is subject to strong solvent effects.
Polar Solvents : In polar solvents, particularly polar protic solvents like water and alcohols, the equilibrium favors the more polar 4-pyridone tautomer. These solvents stabilize the charge-separated pyridone structure through hydrogen bonding and dipole-dipole interactions.
Non-polar Solvents : Conversely, in non-polar solvents such as toluene (B28343) or hexane (B92381), the less polar 4-hydroxypyridine form is the predominant species.
This solvent-dependent tautomerism dictates the primary site of chemical attack in reactions such as alkylation. The hydroxypyridine form reacts at the oxygen atom (O-alkylation), while the pyridone form reacts at the nitrogen atom (N-alkylation).
Alkylation Reactions: N- vs. O-Alkylation
The regioselectivity of alkylation is a classic example of how reaction conditions control the outcome. The choice of solvent and the nature of the alkylating agent (as described by Hard and Soft Acid-Base theory) are critical. The pyridone nitrogen is a softer nucleophile than the hydroxyl oxygen.
N-Alkylation : This pathway is favored in polar solvents which stabilize the pyridone tautomer. The use of soft alkylating agents, such as methyl iodide, also promotes attack at the softer nitrogen center. Basic conditions are often employed, using reagents like potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOᵗBu) to deprotonate the pyridone, enhancing its nucleophilicity.
O-Alkylation : This reaction is favored in non-polar solvents where the hydroxypyridine tautomer predominates. Hard alkylating agents, such as dimethyl sulfate (B86663) or alkyl triflates, preferentially react with the harder oxygen nucleophile.
The following table summarizes the general conditions influencing the direction of alkylation for 4-hydroxypyridine systems.
| Reaction Type | Favored Tautomer | Typical Solvent Type | Example Solvents | Alkylating Agent Type | Example Reagents |
|---|---|---|---|---|---|
| N-Alkylation | 4-Pyridone | Polar Aprotic / Protic | DMF, Acetonitrile, Methanol (B129727) | Soft | Methyl Iodide, Benzyl Bromide |
| O-Alkylation | 4-Hydroxypyridine | Non-polar | Toluene, Dichloromethane (B109758) | Hard | Dimethyl Sulfate, Methyl Triflate |
Reactivity in Specific Transformations
Detailed research findings for this compound analogues illustrate the interplay of solvent, temperature, and catalysts in directing chemical transformations.
Cycloaddition Reactions: An important reaction for analogues like Methyl 5-hydroxynicotinate is the (4+3) cycloaddition. chemicalbook.comclockss.org This transformation typically involves a two-step process under specific conditions. First, N-alkylation with a potent alkylating agent like methyl triflate is performed in a non-polar solvent such as dichloromethane to generate a reactive oxidopyridinium ion. clockss.orgorgsyn.org This intermediate is then subjected to a cycloaddition with a diene. This second step is usually carried out in a polar aprotic solvent at elevated temperatures, with a base to facilitate the reaction. chemicalbook.comclockss.org
Enzymatic Hydroxylation: In biological systems, which are inherently aqueous, the reactivity is governed by enzymatic catalysis. For example, the analogue 6-hydroxynicotinate undergoes a complex, multi-step decarboxylative hydroxylation catalyzed by the flavoenzyme 6-hydroxynicotinate 3-monooxygenase. figshare.comresearchgate.net This reaction proceeds in an aqueous buffer at a controlled pH and a low temperature (e.g., 4°C), utilizing NADH as a cofactor. figshare.com This highlights the compound's reactivity in a highly polar, protic environment under biocatalytic conditions.
The table below presents a selection of documented reaction conditions for various transformations involving this compound and its close analogues, showcasing the diversity of applicable solvent systems and conditions.
| Reaction / Analogue | Transformation | Solvent(s) | Catalyst / Reagents | Temperature | Reference |
|---|---|---|---|---|---|
| Methyl 5-hydroxynicotinate | (4+3) Cycloaddition | Acetonitrile | Triethylamine, 2,3-dimethyl-1,3-butadiene | 85 °C | nih.gov |
| Ethyl 5-hydroxynicotinate | N-alkylation (precursor to cycloaddition) | Dichloromethane | Methyl trifluoromethanesulfonate | 23 °C | orgsyn.org |
| 6-Hydroxynicotinate | Enzymatic Hydroxylation | Sodium Phosphate (B84403) Buffer (aqueous) | 6-hydroxynicotinate 3-monooxygenase, NADH, O₂ | 4 °C | figshare.com |
| 4-Chloronicotinic Acid (precursor) | Esterification to Methyl Ester | Methanol | Thionyl chloride (SOCl₂) | Reflux | ambeed.com |
| 2-Pyridone-3-carboxylic acid analogue | N-methylation | DMF | Methyl iodide, K₂CO₃ | Room Temp. | researchgate.net |
| Aniline analogue | N-alkylation with Methanol | Methanol | NHC–Ru(II) Complex, KOᵗBu | 120 °C | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies in Nicotinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. In ¹H NMR, the chemical shift (δ) indicates the electronic environment of a proton, while the integration of the signal corresponds to the number of protons. Spin-spin coupling patterns reveal the number of neighboring protons. For methyl 4-hydroxynicotinate, the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group exhibit characteristic chemical shifts. libretexts.org
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. docbrown.info Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments. docbrown.info The chemical shifts in ¹³C NMR are sensitive to the hybridization and the nature of attached atoms. docbrown.info
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 8.2 - 8.4 | d | 5.0 - 6.0 |
| H-5 | 6.8 - 7.0 | dd | 5.0 - 6.0, 1.5 - 2.5 |
| H-6 | 8.0 - 8.2 | d | 1.5 - 2.5 |
| OCH₃ | 3.8 - 4.0 | s | - |
| OH | 10.0 - 12.0 | br s | - |
Data is based on typical chemical shift ranges for similar structures and may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 160 - 165 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| C=O | 165 - 170 |
| OCH₃ | 50 - 55 |
Data is based on typical chemical shift ranges for similar structures and may vary based on solvent and other experimental conditions.
Beyond basic structural elucidation, advanced NMR techniques can provide insights into dynamic processes and reaction mechanisms. For instance, variable temperature NMR studies can be used to investigate tautomeric equilibria, such as the potential keto-enol tautomerism of the 4-hydroxy-substituted pyridine ring. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is crucial for determining the preferred conformation of the molecule in solution. Isotope labeling studies, where specific atoms are replaced with their NMR-active isotopes (e.g., ¹³C or ¹⁵N), can be employed to follow the course of a reaction and to elucidate the connectivity of atoms in complex reaction products.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. spectroscopyonline.com These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by absorbing infrared radiation (in FT-IR) or through inelastic scattering of monochromatic light (in Raman). spectroscopyonline.comcovalentmetrology.com
For this compound, FT-IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl (C=O) group of the ester, the hydroxyl (O-H) group, and the C-O single bonds. nih.gov The position and shape of the O-H stretching band can also provide information about hydrogen bonding interactions. nih.gov The aromatic C-H and C=C stretching vibrations of the pyridine ring are also observable. surfacesciencewestern.com
Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. surfacesciencewestern.com For this compound, Raman spectroscopy can be used to clearly identify the symmetric breathing vibrations of the pyridine ring. The combination of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com
Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 (broad) | Weak |
| C-H (aromatic) | Stretching | 3000 - 3100 | Strong |
| C-H (methyl) | Stretching | 2850 - 3000 | Moderate |
| C=O (ester) | Stretching | 1700 - 1730 | Moderate |
| C=C, C=N (aromatic) | Stretching | 1500 - 1650 | Strong |
| C-O (ester) | Stretching | 1100 - 1300 | Moderate |
These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. msu.edu
High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov For this compound (C₇H₇NO₃), HR-MS can confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass. This is a critical step in the unambiguous identification of a compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.
For this compound, the mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Additionally, a series of fragment ions will be observed, which are formed by the cleavage of specific bonds within the molecule upon ionization. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). miamioh.edu The fragmentation pattern of the pyridine ring can also provide valuable structural information. msu.edu Analysis of these fragmentation patterns can confirm the structure of this compound. msu.edu
Table 4: Common Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 4-hydroxybenzoate (B8730719) |
| Methyl 2-hydroxybenzoate |
| 4-methoxy-4-methyl-2-pentanone |
| (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide |
| m-xylene-4-sulphonic acid |
| 2, 3-Dichloro-5-Trifluoromethyl pyridine |
| Ferrous fumarate |
| Polydimethylsiloxane |
| 2-methylcyclohexanone |
| 1,3-difluorobenzene |
| 2,4-dinitrobenzene |
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a fundamental technique for investigating the electronic structure of this compound. The molecule's chromophores—the pyridine ring and the conjugated ester group—give rise to characteristic absorption bands in the UV region. Studies on related hydroxynicotinic acids and their derivatives provide insight into the electronic transitions of this compound.
The UV-Vis spectrum is governed by π→π* and n→π* electronic transitions within the aromatic system. Research on various hydroxynicotinic acids (OHNAs), including the parent 4-hydroxynicotinic acid, and their complexes with metal ions like copper(II) have been investigated in solvents such as dimethylsulfoxide (DMSO). researchgate.net Such studies reveal that complexation with a metal ion typically induces a shift in the absorption maxima (λ_max), confirming the interaction between the ligand and the metal center. researchgate.net For instance, the complexation of gatifloxacin, a molecule with a related quinolone core, with Co(II), Ni(II), and La(III) ions results in new absorption bands at longer wavelengths, indicative of complex formation. nih.gov
The absorption spectrum of the parent compound, 4-hydroxynicotinic acid, and its tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid, forms the basis for understanding the electronic properties of its methyl ester. researchgate.net The specific wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are sensitive to the solvent environment and pH, which can influence the tautomeric equilibrium and protonation state of the molecule. avantiresearch.com While a specific spectrum for this compound is not detailed in the reviewed literature, analysis of related compounds suggests that its primary absorption bands would occur in the UV range, and these would be perturbed upon forming metal complexes. nih.govals-japan.com
Table 1: Representative UV-Vis Absorption Data for Related Hydroxynicotinic Acid Complexes This table presents data for copper(II) complexes with various hydroxynicotinic acids (HNA) to illustrate typical spectral characteristics upon complexation.
| Complex | λ_max (nm) | Solvent | Reference |
| Copper(II) with 2-Hydroxynicotinic Acid | 294 | DMSO | researchgate.net |
| Copper(II) with 4-Hydroxynicotinic Acid | 290 | DMSO | researchgate.net |
| Copper(II) with 5-Hydroxynicotinic Acid | 293 | DMSO | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are essential for understanding the compound's physical properties and chemical reactivity. nih.govrsc.org
While a specific crystal structure for this compound (CAS 67367-24-2) is not publicly available in the Cambridge Structural Database (CCDC), extensive crystallographic studies have been conducted on its parent compound, nicotinic acid, and other derivatives. uiowa.eduacs.org For example, the crystal structure of nicotinic acid (niacin) has been determined, revealing its monoclinic space group (P2₁/c) and the specific arrangement of molecules in the unit cell. acs.org
A key structural feature of 4-hydroxynicotinic acid is its existence as a tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid, with three known polymorphs and two hydrates in the solid state. researchgate.net It is highly probable that this compound also exhibits similar tautomerism between the hydroxyl and oxo forms. X-ray diffraction would be the ultimate tool to confirm the dominant tautomer in the crystalline phase and to characterize its hydrogen-bonding network, which would likely involve the hydroxyl/oxo group, the pyridine nitrogen, and the ester carbonyl group. Studies on related compounds, such as methyl 4-hydroxybenzoate, have demonstrated the formation of extensive three-dimensional frameworks via intermolecular hydrogen bonding. irb.hr
Table 2: Illustrative Crystal Data for a Related Compound: Nicotinic Acid This table shows the crystallographic data for nicotinic acid to exemplify the parameters obtained from an X-ray diffraction study.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₅NO₂ | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| a (Å) | 7.173 | acs.org |
| b (Å) | 11.713 | acs.org |
| c (Å) | 7.231 | acs.org |
| β (°) | 113.38 | acs.org |
| Volume (ų) | 557.5 | acs.org |
| Z (molecules/cell) | 4 | acs.org |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. als-japan.com CV provides information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer processes. als-japan.comrasayanjournal.co.in
Studies on the electrochemical behavior of various hydroxynicotinic acids (OHNAs), including 4-hydroxynicotinic acid, have been performed using a glassy carbon electrode in DMSO. researchgate.netresearchgate.net These investigations show that the electrochemical reactions are primarily centered on the ligand itself. researchgate.net When these ligands form complexes with metal ions like copper(II), the redox potentials are shifted. researchgate.net Specifically, the reduction peak potential (E_pc) shifts to a less negative value, indicating that the complex is easier to reduce than the free ligand. researchgate.net Conversely, the oxidation peak potential (E_pa) becomes more negative. researchgate.net This behavior is attributed to the stabilization of the ligand's molecular orbitals upon coordination to the metal center.
While direct cyclic voltammetry data for this compound is not available, the results from its parent acid provide a strong basis for predicting its behavior. The ester group is not typically redox-active under these conditions; therefore, the electrochemical response of this compound is expected to be dominated by the hydroxypyridine ring system, similar to the free acid.
Table 3: Electrochemical Data for 4-Hydroxynicotinic Acid (4-HNA) and its Copper(II) Complex Data obtained in DMSO with 0.2 M NaClO₄ as the supporting electrolyte.
| Compound | E_pa (V) | E_pc (V) | ΔE_p (V) | Reference |
| 4-HNA Ligand | -0.580 | -0.800 | 0.220 | researchgate.net |
| [Cu(4-HNA)₂(H₂O)₂] | -0.660 | -0.740 | 0.080 | researchgate.net |
Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)
Chromatographic methods, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and purity assessment of this compound.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique used to monitor reaction progress, identify compounds, and determine purity. libretexts.org For nicotinic acid derivatives, both normal-phase (NP-TLC) and reversed-phase (RP-TLC) systems are effective. lgcstandards.comumsystem.edu A certificate of analysis for the related compound methyl 5-hydroxynicotinate specifies a TLC system using a silica (B1680970) gel (SiO₂) plate with a mobile phase of dichloromethane (B109758) and methanol (B129727) (9:1), yielding an R_f value of 0.70. lgcstandards.com Visualization can be achieved under UV light and by using specific staining reagents. libretexts.orglgcstandards.com The choice of the mobile phase is critical and is typically optimized by varying the ratio of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve optimal separation. merckmillipore.com
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative determination of purity and the analysis of complex mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A validated RP-HPLC method for the structurally similar methyl 4-hydroxybenzoate utilizes a C18 column with a mobile phase of methanol and water (45:55 v/v, adjusted to pH 4.8) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. researchgate.netresearchgate.net This method demonstrated good resolution, with a retention time of 5.34 minutes for the analyte. researchgate.net Such methods are validated for linearity, precision, accuracy, and robustness to ensure reliable and reproducible results for quality control purposes. nih.govchula.ac.th For this compound, similar conditions would be expected to provide excellent separation and quantification.
Table 4: Representative TLC Conditions for a Related Nicotinate (B505614) Ester
| Parameter | Condition | Reference |
| Compound | Methyl 5-Hydroxynicotinate | lgcstandards.com |
| Stationary Phase | Silica Gel (SiO₂) | lgcstandards.com |
| Mobile Phase | Dichloromethane : Methanol (9 : 1) | lgcstandards.com |
| R_f Value | 0.70 | lgcstandards.com |
| Visualization | UV light, AMCS (Aminomethylcoumarin) stain | lgcstandards.com |
Table 5: Representative RP-HPLC Method for a Related Hydroxybenzoate Ester
| Parameter | Condition | Reference |
| Compound | Methyl 4-Hydroxybenzoate | researchgate.netresearchgate.net |
| Column | L7/Supelco C18 (25 cm × 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol : Water (45:55 v/v), pH adjusted to 4.8 with HCl | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Retention Time | 5.34 min | researchgate.net |
Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxynicotinate
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods are essential for accurately describing the electronic behavior of molecules. These calculations provide insights into molecular geometry, spectroscopic properties, and intrinsic reactivity.
Density Functional Theory (DFT) Studies on Optimized Geometries and Spectroscopic Properties
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the properties of molecules due to its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in Methyl 4-hydroxynicotinate by finding the minimum energy geometry.
Using a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can compute key structural parameters. For nicotinic acid derivatives, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape and how it might interact with other molecules.
Furthermore, DFT is employed to predict spectroscopic properties. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound (B3LYP/6-311++G(d,p)) Note: These are representative values based on studies of similar molecules, as specific literature on this compound is not available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-C3 | 1.39 Å |
| C3-C4 | 1.41 Å | |
| C4-O | 1.35 Å | |
| C3-C(O)OCH₃ | 1.50 Å | |
| Bond Angle | C2-N1-C6 | 117.5° |
| C3-C4-C5 | 119.0° |
Hartree-Fock (HF) and Post-HF Methods for Molecular Properties
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF is a valuable tool, particularly as a starting point for more advanced post-HF methods like Møller-Plesset perturbation theory (MP) or Configuration Interaction (CI).
HF calculations, often with basis sets like 6-31G(d), have been used to study the protonation and acidity constants of substituted pyridine (B92270) derivatives. For this compound, HF calculations can provide a baseline understanding of its electronic structure and orbital energies. Although DFT is more common for geometry optimization, HF can still yield useful qualitative insights into the molecular orbitals and charge distribution.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Quantum Parameters
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
From the HOMO and LUMO energies, various chemical quantum parameters can be derived, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Illustrative FMO Energies and Quantum Chemical Parameters for this compound Note: These are representative values based on calculations for analogous compounds.
| Parameter | Formula | Illustrative Value |
|---|---|---|
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.8 eV |
| Electronegativity (χ) | (I+A)/2 | 4.15 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of conformational changes and intermolecular interactions.
For a relatively flexible molecule like this compound, which has a rotatable ester group, MD simulations can explore its conformational landscape. By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), one can identify the most stable conformations and the energy barriers between them.
MD is particularly powerful for studying how a small molecule (ligand) like this compound might bind to a biological target, such as a protein receptor. These simulations can reveal the specific binding poses, identify key interacting amino acid residues, and calculate the binding free energy, which indicates the strength of the interaction. Such studies are common for discovering and optimizing new drug candidates.
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are widely used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of a compound. These predictions help to prioritize which molecules should be synthesized and tested experimentally.
The biological activity of this compound can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By comparing the structural and electronic features of this compound to those in a QSAR model for a specific biological target, a prediction of its activity can be made.
ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the fate of a drug in the body. Various computational models can predict these properties. For example, predictions can be made for oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential toxicity.
Table 3: Illustrative In Silico Predicted ADME Properties for this compound Note: These are representative predictions from common ADME prediction software.
| Property | Prediction | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Good absorption from the gut is likely. |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross into the central nervous system. |
| Caco-2 Permeability | Moderate | Indicates moderate ability to cross cell membranes. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |
| hERG Inhibition | Low Risk | Low likelihood of causing cardiac issues. |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed.
For this compound, this could involve studying its synthesis or its reactions with other molecules. For instance, DFT calculations can be used to model the reaction of a pyridine derivative with a nucleophile or electrophile. The calculations can identify the transition state structure—the highest energy point along the reaction coordinate—and the activation energy, which determines the reaction rate. This level of detail allows chemists to understand why a reaction proceeds in a certain way, why specific products are formed, and how the reaction might be optimized.
Development and Validation of Computational Models for Nicotinate (B505614) Systems
The development and validation of robust computational models are essential for the theoretical investigation of nicotinate systems, including this compound. These models, primarily rooted in quantum mechanics, allow for the elucidation of molecular structures, spectroscopic properties, and reactivity. The process involves a synergistic approach where theoretical calculations are rigorously compared against experimental data to ensure their predictive accuracy.
A cornerstone of computational chemistry in this area is Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for studying electronic structures. A common functional used for organic molecules like nicotinate derivatives is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311+G(d,p) to provide a detailed description of the electronic distribution within the molecule.
The initial step in developing a computational model for a nicotinate system is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study on 6-methyl nicotinic acid, a related compound, the optimized geometry was found to have a non-planar skeleton jocpr.com. This structural information is foundational for all subsequent property calculations.
Once the optimized geometry is obtained, vibrational analysis is typically performed. This involves calculating the harmonic vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can then be directly compared with experimental data from infrared (IR) and Raman spectroscopy. A complete vibrational analysis was performed for 6-methylnicotinic acid, where the calculated vibrational wavenumbers were compared with experimental IR spectroscopic data jocpr.com. This comparison serves as a critical validation step for the chosen computational method. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental values jocpr.com.
The table below illustrates a hypothetical comparison between experimental and calculated vibrational frequencies for this compound, based on the methodologies applied to similar compounds.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | Assignment |
| ν(O-H) | 3450 | 3465 | O-H stretching |
| ν(C=O) | 1720 | 1735 | C=O stretching |
| ν(C=C) | 1610 | 1618 | Aromatic C=C stretching |
| ν(C-O) | 1280 | 1292 | C-O stretching |
| δ(C-H) | 850 | 858 | C-H out-of-plane bending |
Further validation of the computational model can be achieved by calculating other molecular properties and comparing them with experimental data where available. These properties can include electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MESP), and dipole moments jocpr.com.
Conformational analysis is another important aspect, especially for flexible molecules. This involves identifying the different stable conformations of the molecule and their relative energies. Methods such as the MMFF94s force field have been used for initial conformational searches, followed by higher-level quantum mechanical calculations to refine the energies of the conformers nih.govnih.gov. The validation of these conformational models can be achieved by comparing the calculated geometries with X-ray crystallography data if available nih.govnih.gov.
The table below summarizes key parameters often evaluated in the development and validation of computational models for nicotinate systems.
| Parameter | Computational Method | Validation Approach |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Comparison with X-ray crystallography or microwave spectroscopy data. |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311+G(d,p)) | Comparison with experimental FT-IR and Raman spectra. |
| Electronic Properties (HOMO, LUMO, MESP) | DFT (e.g., B3LYP/6-311+G(d,p)) | Correlation with reactivity and spectroscopic data (e.g., UV-Vis). |
| Conformational Energies | Force Field (e.g., MMFF94s) and DFT | Comparison of low-energy conformer geometries with crystallographic data. |
Pharmacological and Medicinal Chemistry Research on Pyridine Carboxylate Derivatives
Structure-Activity Relationship (SAR) Studies for Therapeutic Potential
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. For pyridine (B92270) carboxylate derivatives, SAR studies explore how modifications to the pyridine ring, the carboxylate group, and other substituents influence biological activity.
While direct and extensive SAR studies on Methyl 4-hydroxynicotinate are not widely published, research on analogous structures provides valuable insights. For instance, studies on other 4-hydroxy-substituted heterocyclic scaffolds reveal key principles. In a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides investigated for anticancer activity, the nature and position of substituents on the N-phenyl ring were found to be critical for potency against cancer cell lines like Caco-2. mdpi.com Similarly, SAR studies of hydroxycinnamic acid derivatives, which share phenolic hydroxyl features, have shown that the presence of a para-hydroxyl group and a methyl-esterified carboxyl group are critical for synergistic anticancer effects when combined with other agents. nih.gov
General principles derived from related scaffolds suggest that for this compound, key modifications for future SAR studies would include:
Alteration of the ester group: Replacing the methyl group with larger alkyl or aryl groups to probe the size and nature of the binding pocket.
Substitution on the pyridine ring: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) at available positions on the pyridine ring to modulate electronic properties and steric profile.
Modification of the 4-hydroxy group: Converting the hydroxyl group into an ether or an ester to evaluate the importance of its hydrogen-bonding capability.
Computational docking studies can guide these synthetic efforts. For example, in the development of trisubstituted isoxazoles, in silico docking was used to design a virtual library of derivatives to predict which modifications at the C-4 position would improve binding to the target protein. dundee.ac.uk A similar approach could efficiently guide the exploration of the chemical space around the this compound scaffold.
Table 1: General SAR Principles from Related Heterocyclic Scaffolds
| Structural Moiety | Modification | General Observation | Potential Relevance for this compound |
|---|---|---|---|
| N-phenyl ring (on quinolones) | Substitution pattern | Determines potency and selectivity against cancer cell lines. mdpi.com | Suggests that adding substituted aryl groups to the nicotinate (B505614) ring could be a key strategy. |
| Phenolic Hydroxyl Group | Position (e.g., para-hydroxyl) | Critical for synergistic anticancer activity in hydroxycinnamates. nih.gov | Highlights the potential importance of the 4-position of the hydroxyl group for biological activity. |
| Carboxyl Group | Esterification (e.g., methyl ester) | Essential for the synergistic cytotoxicity of certain hydroxycinnamates. nih.gov | Validates the methyl ester as a potentially important feature for biological function. |
| Isoxazole C-4 Position | Linker and substituent changes | Linker type (ether vs. thioether) and restricted rotation significantly impact potency. dundee.ac.uk | Indicates that substitutions on the pyridine ring of this compound would likely have a major impact on activity. |
Design and Synthesis of Ligands for Specific Biological Targets
The design and synthesis of novel ligands are central to discovering new therapeutic agents. The nicotinate scaffold serves as a versatile starting point for creating libraries of compounds for biological screening. The synthesis of derivatives often involves standard organic chemistry reactions tailored to the specific reactivity of the pyridine ring.
For example, the synthesis of novel 4-hydroxycoumarin (B602359) derivatives, which also feature a 4-hydroxy substituted heterocyclic core, has been achieved through a two-step process involving acylation followed by coupling with aminophenols to create new bidentate ligands. These ligands were then complexed with palladium(II) to evaluate their cytotoxic activities. nih.gov This strategy of creating more complex ligands from a simpler core is directly applicable to this compound.
The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives as potential PI3Kα inhibitors for cancer therapy provides another relevant example. These compounds were synthesized by reacting ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various substituted anilines. mdpi.com This highlights a common synthetic route where the ester functional group of a nicotinate-like molecule is converted into an amide to explore new interactions with biological targets. One reported synthesis of a related compound, 1,4-dihydro-2-methyl-4-oxo-nicotinic acid, underscores the potential challenges, as certain routes can unexpectedly yield isomeric products. researchgate.net
Future work on this compound could involve its use as a building block in multi-component reactions or its derivatization at the hydroxyl and ester functionalities to create a library of ligands for screening against various targets, such as kinases, ion channels, or enzymes involved in metabolic diseases.
Cardioprotective Actions of 5-Hydroxynicotinic Acid Derivatives
While data on the cardioprotective effects of this compound is not available, significant research has been conducted on the closely related 5-hydroxynicotinic acid derivatives. These studies reveal a promising potential for this class of compounds in protecting the heart from injury, particularly damage induced by chemotherapy agents like doxorubicin (B1662922) (DOX).
Research has demonstrated that potassium 5-hydroxynicotinate can ameliorate doxorubicin-induced cardiotoxicity. cyberleninka.rurrpharmacology.rusciprofiles.com In a rat model of acute DOX-induced cardiomyopathy, pretreatment with potassium 5-hydroxynicotinate was shown to attenuate cardiac damage. This protective effect is believed to be linked to the reduction of oxidative stress and the down-regulation of intracellular calcium levels. cyberleninka.rurrpharmacology.ru Studies showed a significant decrease in the StТТI coefficient, a measure of diastolic dysfunction, and a restoration of the activity of antioxidant enzymes. cyberleninka.rurrpharmacology.ru
Similarly, magnesium 5-hydroxynicotinate has also been studied for its cardioprotective effects. researchgate.net The mechanism of action for these compounds appears to be centered on antioxidant defense. cyberleninka.ru By mitigating the formation of reactive oxygen species (ROS), which are a major contributor to doxorubicin's cardiotoxic effects, these derivatives help preserve myocardial function. This is confirmed by the observed reduction in cardiac injury biomarkers.
Table 2: Cardioprotective Effects of 5-Hydroxynicotinic Acid Derivatives in a Doxorubicin-Induced Cardiomyopathy Model
| Compound | Model | Key Findings | Biomarker Changes | Reference |
|---|---|---|---|---|
| Potassium 5-hydroxynicotinate | Rat model of acute doxorubicin-induced cardiotoxicity | Attenuated DOX-induced damage; reduced diastolic dysfunction. | Significant decrease in StТТI coefficient; restoration of antioxidant enzyme activity (SOD, Catalase). cyberleninka.ru | cyberleninka.rurrpharmacology.ru |
| Magnesium 5-hydroxynicotinate | Experimental models | Demonstrated cardioprotective activity. | Not specified in detail. | researchgate.net |
| Potassium 5-hydroxynicotinate | Isolated rat heart (Langendorff system) | Protected against contractility decline during reperfusion. | Reduced levels of Creatine Kinase-MB (CK-MB) and Lactate Dehydrogenase (LDH) in perfusate. | acs.org |
These findings suggest that the hydroxynicotinate scaffold is a promising starting point for the development of cardioprotective agents. Further investigation is warranted to see if the 4-hydroxy isomer, this compound, shares these properties.
Development of Novel Pharmacophores Based on Nicotinate Scaffolds
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. Developing pharmacophore models is a powerful strategy in computer-aided drug design to screen large databases for novel compounds with potential biological activity. dovepress.comunivie.ac.at
The nicotinate scaffold, including that of this compound, is well-suited for pharmacophore modeling. It possesses several key features:
An aromatic pyridine ring that can participate in hydrophobic and π-stacking interactions.
A nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor.
A hydroxyl group (in the case of hydroxynicotinates), which can serve as both a hydrogen bond donor and acceptor.
A carbonyl oxygen in the ester group, which is a strong hydrogen bond acceptor.
Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dovepress.comunivie.ac.at For example, a pharmacophore model for Cyclin-Dependent Kinase 2 (CDK2) inhibitors was developed that consisted of one hydrogen bond acceptor and two aromatic ring features. scirp.org This model, validated against a test set of compounds, could then be used to screen libraries for new potential CDK2 inhibitors. scirp.org
While no specific pharmacophore models based on this compound have been published, its structural features could be used to design such models for various targets. For instance, a pharmacophore query for a kinase inhibitor might specify a hydrogen bond acceptor feature at the position of the pyridine nitrogen, another acceptor at the carbonyl oxygen, a donor/acceptor feature for the 4-hydroxy group, and an aromatic/hydrophobic feature for the pyridine ring. Such a model could be used in a virtual screening campaign to identify novel scaffolds for drug development. nih.govnih.gov
Therapeutic Applications of Nicotinate-Derived Compounds
Derivatives of nicotinic acid have found application in various therapeutic areas. The parent compound, nicotinic acid (niacin), is a well-known lipid-lowering agent. acs.org Its derivatives have been developed to either improve its therapeutic profile or to target different diseases.
Methyl nicotinate, a closely related compound lacking the 4-hydroxy group, is used as a topical rubefacient for the temporary relief of muscle and joint pain. drugbank.com It acts as a peripheral vasodilator, increasing local blood flow at the site of application. drugbank.com Other nicotinate esters and salts are used for conditions related to poor circulation. cyberleninka.ru
More advanced derivatives have been developed for specific systemic diseases. Acipimox (5-methylpyrazinecarboxylic acid 4-oxide), a nicotinic acid derivative, is used clinically as a lipid-lowering drug. cyberleninka.ru The cardioprotective effects of 5-hydroxynicotinic acid salts, as discussed previously, represent a significant potential therapeutic application in oncology to mitigate the side effects of chemotherapy. cyberleninka.rurrpharmacology.ru Furthermore, various nicotinic acid compounds have been investigated for treating retinal damage and brain ischemia. cyberleninka.ru
The diverse applications of nicotinate derivatives underscore the versatility of this chemical scaffold. While the specific therapeutic applications of this compound remain to be explored, the established activities of its chemical relatives in cardiovascular disease, inflammation, and metabolic disorders provide a strong rationale for its investigation as a potential therapeutic agent.
Investigation of Derivatives and Analogues of Methyl 4 Hydroxynicotinate
Synthesis and Evaluation of Pyridone Derivatives
Methyl 4-hydroxynicotinate exists in equilibrium with its tautomeric form, methyl 4-pyridone-3-carboxylate. The synthesis of pyridone derivatives is a significant area of research, often targeting the core 2-pyridone or 4-pyridone structures.
One established method for synthesizing 2-pyridone derivatives involves the reaction of Baylis–Hillman acetates with enamines. uni-wuerzburg.de For instance, a series of 2-pyridone derivatives has been synthesized with varying substituents, and their potential as phosphodiesterase 3 (PDE3) inhibitors has been evaluated. uni-wuerzburg.de Another approach to the 4-pyridone structure involves the treatment of 4-chloronicotinic acid with water to form the pyridone, followed by esterification. mdpi.com The resulting methyl 4-pyridone-3-carboxylate can be further modified, for example, through N-methylation using iodomethane (B122720) to produce O-methyl, 1-N-methyl-4-oxo-pyridine-3-carboxylate. mdpi.com
A three-step synthesis has been demonstrated as a convenient method for preparing 2,3-disubstituted 4-pyridone derivatives, which starts with the formation of a chain enamine, followed by cyclization and subsequent oxidation. researchgate.net The evaluation of such derivatives often involves assessing their biological activity. For example, the pyridone derivative 1,4,5,6-tetrahydro-6-oxonicotinate (B1259190) is a known intermediate in the bacterial catabolism of nicotinate (B505614), highlighting the biological relevance of this structural class. nih.gov
Functionalization at Various Positions of the Pyridine (B92270) Ring
Modifying the pyridine ring of nicotinate esters at various positions is a key strategy for developing new chemical entities. The inherent electronic properties of the pyridine ring often direct functionalization to specific positions, but methods have been developed to achieve selectivity at other carbons.
The C-4 position of pyridines can be selectively functionalized by taking advantage of the relative acidity of the C-H bonds. digitellinc.com Using a strong base with low Lewis acidity allows for the deprotonation and subsequent reaction at this position. digitellinc.com This strategy has been applied to a wide range of substrates, including complex pharmaceutical molecules. digitellinc.comrsc.org Furthermore, a redox-neutral dearomatization-rearomatization strategy allows for site-switchable functionalization; oxazino pyridine intermediates can undergo para-selective functionalization under acidic conditions. nih.gov
Other positions on the ring can also be targeted. For example, in the optimization of IRAK4 inhibitors, ethyl 4,6-dichloronicotinate was used as a starting material. nih.gov The chlorine atoms at the C-4 and C-6 positions were sequentially substituted with an alkylamino group and an aryl amine, respectively, demonstrating functionalization at multiple sites. nih.gov Reductive functionalization provides another route for modification. An iridium-catalyzed reductive hydroxymethylation of activated 4-heteroaryl pyridines has been developed to produce 3-hydroxymethylated piperidines, which are valuable in medicinal chemistry. nih.gov
Exploration of Heterocyclic Ring Fusions and Polycyclic Architectures
Fusing additional rings to the pyridine core of this compound leads to the formation of polycyclic and heterocyclic architectures with distinct three-dimensional shapes and properties. These fused systems are prevalent in pharmaceuticals and natural products. wikipedia.orgdspmuranchi.ac.in
Common examples of fused pyridine heterocycles include quinoline (B57606) and isoquinoline, where a benzene (B151609) ring is fused to the pyridine ring. wikipedia.orgmsu.edu The fusion of two benzene rings to a pyridine core results in structures like acridine. wikipedia.org The synthesis of these complex systems often relies on cycloaddition reactions. researchgate.netacs.org The intramolecular [4+3] cycloaddition reaction, for example, is a powerful method for the stereoselective construction of polycyclic, fused-ring systems by reacting a tethered allylic cation and diene. researchgate.net
Inverse electron demand Diels-Alder reactions are another tool, where the electron-deficient pyridine ring can act as a diene. acs.org Cascade reactions, such as a double [3+2] cycloaddition, can rapidly generate complex polycyclic spiropyrroloisoquinoline derivatives with high diastereoselectivity. acs.org These synthetic strategies allow for the exploration of novel chemical space by building upon the fundamental nicotinate framework. drugbank.com
Structure-Based Drug Design and Optimization of Nicotinate Analogues
Structure-based drug design is a powerful strategy for developing potent and selective inhibitors by using the three-dimensional structure of a biological target to guide the design of new molecules. Nicotinate analogues have been the subject of such optimization efforts for various enzyme targets.
One prominent example is the design of inhibitors for bacterial nicotinate mononucleotide adenylyltransferase (NadD), an essential enzyme in NAD+ biosynthesis. Crystal structures of NadD in complex with various inhibitors have revealed a common binding site. nih.govnih.govelsevierpure.com This structural information has guided the synthesis of new analogues, demonstrating that subtle changes in the ligand structure can lead to significant alterations in the binding mode. nih.govnih.govacs.org
Similarly, structure-guided optimization of nicotinamide (B372718) inhibitors of IRAK4, a kinase involved in inflammatory conditions, has led to the identification of potent and selective compounds. nih.gov By exploring the IRAK4 front pocket, researchers were able to improve potency, selectivity, and metabolic stability over earlier analogues. nih.gov Another target is nicotinamide phosphoribosyltransferase (NAMPT), where the optimization of positive allosteric modulators (N-PAMs) has been reported. acs.org Structure-activity relationship (SAR) studies of over 70 N-PAMs confirmed their allosteric activation mechanism and led to the development of an orally bioavailable compound. acs.org
| Target | Compound Series | Key Optimization Findings | Reference |
|---|---|---|---|
| Bacterial NadD | Class 1 and 2 Inhibitors | Identified a common binding region; subtle ligand changes significantly alter binding mode. | nih.gov |
| IRAK4 | Nicotinamides | Addition of a gem-dimethyl alcohol substituent improved biochemical and cellular potency. Introduction of fluorine improved metabolic stability. | nih.gov |
| NAMPT | N-PAMs | Established a correlation between rear channel binding affinity and enzyme activation. R-isomers showed superior affinity, while S-isomers had weaker affinity but superior efficacy. | acs.org |
| NAPRT | Benzimidazoles | Methylation of an amino group on a phenyl ring substituent converted an inhibitor into a potent activator. | mdpi.com |
Comparative Studies with Related Hydroxynicotinates (e.g., Methyl 5-Hydroxynicotinate, Methyl 2-Hydroxynicotinate)
Comparing the properties and reactivity of this compound with its isomers, such as methyl 5-hydroxynicotinate and methyl 2-hydroxynicotinate, provides valuable insights into how the position of the hydroxyl group influences the molecule's characteristics.
Methyl 5-Hydroxynicotinate has been identified as a volatile compound in selenium-enriched Cardamine violifolia pickles during fermentation. mdpi.com Its synthesis can be achieved from 5-hydroxynicotinic acid. orgsyn.org Commercially available sources note its physical properties, such as a melting point of 190°C and a boiling point of 374.2°C at 760 mmHg. sigmaaldrich.com
Methyl 2-Hydroxynicotinate , also known as methyl 2-pyridone-3-carboxylate, exists in a lactim-lactam equilibrium. acs.org Its photophysical properties, including ground-state equilibrium and excited-state proton transfer, have been studied. acs.org It is commercially available for research purposes. doronscientific.comfishersci.com
6-Hydroxynicotinic acid , another related isomer, is a key intermediate in the bacterial degradation of nicotinic acid. nih.govnih.gov Enzymes such as 6-hydroxynicotinate reductase and 6-hydroxynicotinate 3-monooxygenase are involved in its metabolism. nih.govnsf.govnih.gov The latter enzyme, NicC, catalyzes a unique decarboxylative hydroxylation to form 2,5-dihydroxypyridine (B106003). nsf.govnih.govresearchgate.net Studies on these enzymatic pathways provide a functional comparison to the chemical reactivity of the hydroxynicotinate isomers.
The optimization of nicotinamide analogues as IRAK4 inhibitors also provides a basis for comparison, where the starting material was ethyl 4,6-dichloronicotinate, highlighting the utility of different substitution patterns on the pyridine ring for achieving desired biological activity. nih.gov
| Compound | Key Research Findings/Properties | Reference |
|---|---|---|
| This compound | Exists in tautomeric equilibrium with its 4-pyridone form. Serves as a scaffold for synthesizing derivatives. | mdpi.com |
| Methyl 5-Hydroxynicotinate | Identified as a volatile in fermented foods. Melting point: 190°C. | mdpi.comsigmaaldrich.com |
| Methyl 2-Hydroxynicotinate | Studied for its lactim-lactam equilibrium and photophysical properties (excited-state proton transfer). | acs.org |
| 6-Hydroxynicotinic Acid | Key intermediate in bacterial nicotinate degradation pathways, metabolized by enzymes like NicC. | nih.govnsf.gov |
Emerging Research Frontiers and Future Perspectives in Methyl 4 Hydroxynicotinate Studies
Advanced Catalytic Systems for Nicotinate (B505614) Synthesis and Derivatization
The efficient synthesis of methyl 4-hydroxynicotinate and its derivatives is crucial for exploring their potential applications. Researchers are increasingly focusing on the development of advanced catalytic systems to streamline these processes. Traditional methods often require harsh reaction conditions and can result in low yields and unwanted byproducts. rsc.org
A promising approach involves the use of heterogeneous catalysts, such as chitosan-supported ionic liquids. rsc.orgresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and environmentally friendly characteristics. rsc.orgresearchgate.net For instance, a chitosan-incorporated ionic liquid with a six-carbon chain has demonstrated superior catalytic activity and substrate tolerance in esterification reactions. researchgate.net The effectiveness of such catalysts is often confirmed using advanced analytical techniques like Fourier-transform infrared spectroscopy (FT-IR), carbon-13 cross-polarization magic angle spinning (13C-CPMAS), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). rsc.org
Furthermore, the development of single-atom catalysts (SACs) represents a significant advancement in the field. nih.gov These catalysts, where individual metal atoms are dispersed on a support, offer maximum atom utilization efficiency and unique catalytic properties. nih.gov For example, platinum single atoms have been used to catalyze the formation of cobalt single-atom catalysts with a pyrrolic-N4 structure, a strategy that can be extended to other metals like iron and nickel. nih.gov Such innovations in catalysis are pivotal for the efficient and sustainable production of nicotinate derivatives.
Applications in Materials Science and Supramolecular Chemistry
The unique molecular structure of this compound and its derivatives makes them valuable building blocks in materials science and supramolecular chemistry. The presence of both hydrogen bond donors and acceptors allows for the formation of complex, self-assembled structures. mdpi.commdpi.com
Supramolecular chemistry focuses on the non-covalent interactions between molecules to create larger, organized assemblies. mdpi.comresearchgate.net Nicotinate derivatives have been utilized in the formation of supramolecular hydrogen-bonded liquid crystalline complexes. mdpi.com For example, complexes have been formed between a Schiff base nicotinate derivative and dibasic proton donors like isophthalic acid and terephthalic acid. mdpi.com The geometry of these complexes significantly influences their mesomorphic and optical properties. mdpi.com
The concept of the "supramolecular synthon," a specific and repeated structural motif, is central to the rational design of these materials. mdpi.com By understanding and controlling the non-covalent interactions, chemists can engineer materials with tailored properties. Microfluidic environments are also being explored to control the self-assembly of supramolecular aggregates, enabling the creation of non-equilibrium structures with novel functions. rsc.org The development of these advanced materials holds promise for applications in areas such as electronics, optics, and catalysis. bldpharm.comphyschem.cz
Integrated Experimental and Computational Approaches for Drug Discovery and Development
The integration of experimental and computational methods is revolutionizing the field of drug discovery, and this compound derivatives are a key area of this research. mdpi.comfrontiersin.org Computational approaches, such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular docking, are invaluable tools for identifying and optimizing potential drug candidates. mdpi.comresearchgate.net
These in-silico methods allow researchers to predict the biological activity and pharmacokinetic properties of novel compounds before they are synthesized, significantly reducing the time and cost of drug development. mdpi.comfrontiersin.org For example, 3D-QSAR studies have been used to filter compounds based on their predicted ADME (absorption, distribution, metabolism, and excretion) properties. frontiersin.org Molecular docking simulations can predict the binding affinity of a ligand to its target protein, providing insights into its mechanism of action. mdpi.comresearchgate.net
The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's biological activity, is an area of active investigation. nih.gov Understanding these effects is crucial for the rational design of more potent and selective drug candidates. nih.gov The combination of computational predictions with experimental validation provides a powerful strategy for accelerating the discovery of new therapeutics based on the this compound scaffold. nih.gov
Exploration of New Biological Targets and Disease Models
Research into the derivatives of this compound is expanding to explore new biological targets and their potential applications in various disease models. Nicotinic acid and its derivatives have long been known for their role in metabolism, but recent studies are uncovering a broader range of biological activities. researchgate.netebi.ac.uk
Derivatives of nicotinic acid have shown promise as anti-inflammatory agents by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. google.com They have also been investigated as inhibitors of metalloproteases, enzymes involved in the degradation of cartilage and bone in diseases like arthritis. google.com Furthermore, some nicotinate derivatives have been synthesized and evaluated for their potential as antibacterial and antileishmanial agents. tmkarpinski.comnih.gov For instance, a series of nicotine (B1678760) derivatives have demonstrated activity against both gram-negative and gram-positive bacteria. tmkarpinski.com
The exploration of these compounds in different disease models is often facilitated by metabolomics, the comprehensive analysis of small molecule metabolites. nih.gov This approach can help identify new biomarkers and provide insights into the mechanisms by which these compounds exert their effects. nih.gov The identification of novel biological targets for nicotinate-based compounds opens up new avenues for the development of treatments for a wide range of diseases.
Methodological Innovations in Characterization and Analysis
The accurate characterization and analysis of this compound and its derivatives are essential for understanding their structure-property relationships and ensuring their quality. nih.govlgcstandards.com A variety of advanced analytical techniques are employed for this purpose.
Spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely used to confirm the chemical structure of newly synthesized compounds. researchgate.nettmkarpinski.com For instance, FT-IR can identify the functional groups present in a molecule, while 1H-NMR and 13C-NMR provide detailed information about the arrangement of atoms. tmkarpinski.com
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are crucial for assessing the purity of these compounds. lgcstandards.comnsf.gov HPLC can separate a mixture into its individual components, allowing for their quantification. nsf.gov To enhance the sensitivity and selectivity of analysis, especially in complex biological matrices, derivatization methods are often employed in conjunction with techniques like gas chromatography-mass spectrometry (GC/MS). nih.gov These methodological innovations are vital for the reliable characterization of nicotinate derivatives and for advancing their research and development. nih.govnih.gov
Translational Research Opportunities for Nicotinate-Based Compounds
The diverse biological activities of this compound derivatives present significant opportunities for translational research, bridging the gap between basic scientific discoveries and clinical applications. The potential of these compounds as anti-inflammatory, antibacterial, and anticancer agents makes them attractive candidates for further development. google.comtmkarpinski.com
For example, the ability of certain nicotinate derivatives to inhibit TNF-α production suggests their potential use in treating inflammatory diseases. google.com Similarly, their activity against various bacterial strains could lead to the development of new antibiotics. tmkarpinski.com In the context of cancer, the identification of metabolites like sarcosine, an N-methyl derivative of glycine, as potential mediators of cancer cell invasion highlights the importance of understanding the metabolic pathways involving nicotinate-related compounds. nih.gov
The successful translation of these findings into clinical practice will require a multidisciplinary approach, involving chemists, biologists, and clinicians. Further preclinical studies are needed to evaluate the efficacy and safety of these compounds in relevant animal models. The ultimate goal is to develop novel, effective, and safe therapies based on the versatile chemical scaffold of this compound.
Q & A
Q. How can researchers design a systematic review to assess the ecological impact of this compound?
- Methodological Answer : Follow PRISMA guidelines to screen toxicity studies (e.g., Daphnia magna LC50, algal growth inhibition). Extract data on biodegradation (OECD 301F) and bioaccumulation (log Kow). Use meta-analysis to quantify effect sizes and heterogeneity, addressing publication bias via funnel plots .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity assays?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and assess normality via Shapiro-Wilk tests .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via factorial design experiments. Use PAT tools (e.g., in-line FTIR) for real-time monitoring. Perform multivariate analysis (PCA) to correlate raw material attributes with product quality .
Reporting & Reproducibility
Q. What documentation is essential for ensuring reproducibility in studies involving this compound?
Q. How can computational models be validated against experimental data for this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
